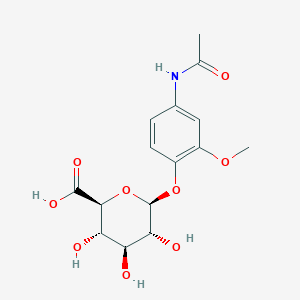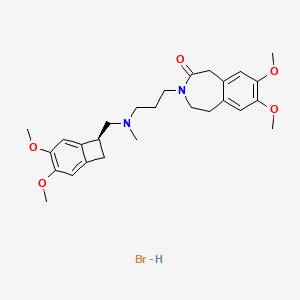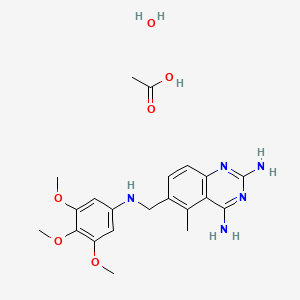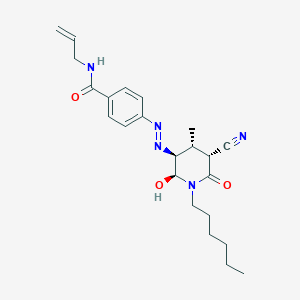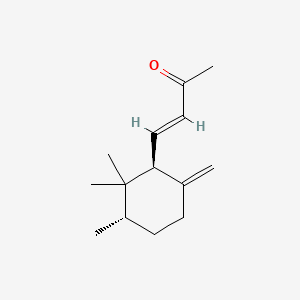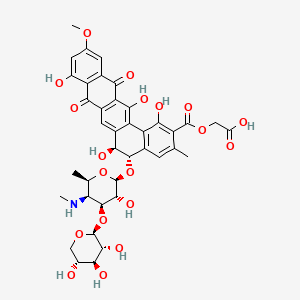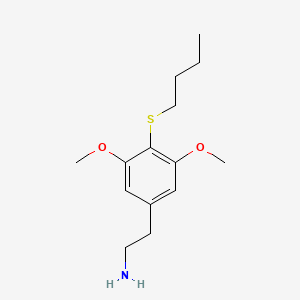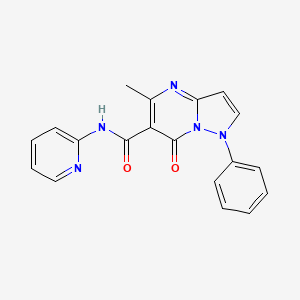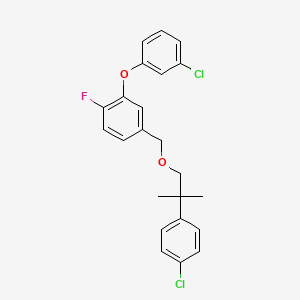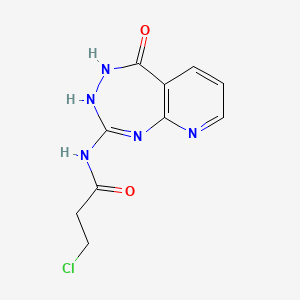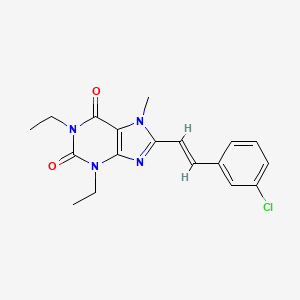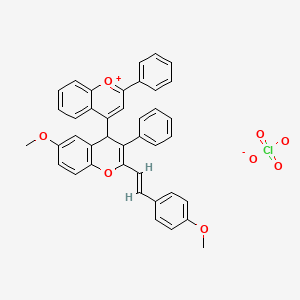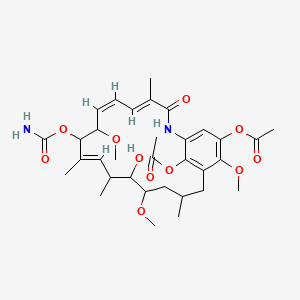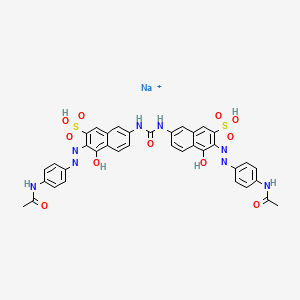![molecular formula C53H100O11 B15192267 [(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves the esterification of dipentaerythritol with the respective carboxylic acids. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid, toluenesulfonic acid, or zinc oxide . The process involves heating the reactants to temperatures ranging from 100°C to 240°C, depending on the specific acids used . The reaction is often carried out in the presence of a solvent or without it, with azeotropic distillation of water released during the reaction .
Industrial Production Methods
In industrial settings, the production of dipentaerythritol esters involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product . Industrial production also focuses on minimizing by-products and enhancing the thermal and oxidative stability of the esters .
化学反応の分析
Types of Reactions
Dipentaerythritol esters undergo various chemical reactions, including:
Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.
Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.
Transesterification: New esters formed by the exchange of ester groups.
科学的研究の応用
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
作用機序
The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .
類似化合物との比較
Similar Compounds
Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.
Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.
Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.
Uniqueness
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.
特性
分子式 |
C53H100O11 |
|---|---|
分子量 |
913.4 g/mol |
IUPAC名 |
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1 |
InChIキー |
OKGDVTLALIBUFA-IYSFGBBBSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
正規SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


